molecular formula C20H22FN3O2 B11118303 4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxo-N-(2,4,6-trimethylphenyl)butanamide

4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxo-N-(2,4,6-trimethylphenyl)butanamide

Cat. No.: B11118303
M. Wt: 355.4 g/mol
InChI Key: IUXASXQZDFWSKR-WSDLNYQXSA-N
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Description

4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxo-N-(2,4,6-trimethylphenyl)butanamide: is a chemical compound with the molecular formula C17H19FNO2. It belongs to the class of hydrazine derivatives and exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the condensation of 4-fluorobenzaldehyde with hydrazine to form the hydrazone intermediate. Subsequent cyclization and acylation lead to the final product.

Reaction Conditions:

    Condensation: 4-fluorobenzaldehyde reacts with hydrazine in an appropriate solvent (such as ethanol or methanol) at elevated temperatures.

    Cyclization: The hydrazone intermediate undergoes cyclization, often catalyzed by an acid or base.

    Acylation: The cyclized compound is then acylated with an appropriate acid chloride or anhydride.

Industrial Production: While laboratory-scale synthesis is common for research purposes, industrial production methods may involve continuous flow processes or large-scale batch reactions. Optimization of reaction conditions and purification steps ensures efficient production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: Substituent groups can be introduced via nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Nucleophiles like amines or alkoxides.

Major Products: The specific products depend on the reaction conditions and the functional groups present. For example, oxidation may yield carboxylic acids, while reduction could lead to corresponding amines.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Industry: It could serve as a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have information on similar compounds specific to this one, further research could reveal related structures and highlight its uniqueness.

Properties

Molecular Formula

C20H22FN3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N'-[(E)-(4-fluorophenyl)methylideneamino]-N-(2,4,6-trimethylphenyl)butanediamide

InChI

InChI=1S/C20H22FN3O2/c1-13-10-14(2)20(15(3)11-13)23-18(25)8-9-19(26)24-22-12-16-4-6-17(21)7-5-16/h4-7,10-12H,8-9H2,1-3H3,(H,23,25)(H,24,26)/b22-12+

InChI Key

IUXASXQZDFWSKR-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)F)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)F)C

Origin of Product

United States

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